Z-IETD-fmk vs Z-VAD-fmk and Z-LEHD-fmk: Differential Apoptosis Inhibition in TRAIL-Treated Cancer Cells
In a head-to-head comparison using IgR3 and MM200 melanoma cell lines, Z-IETD-fmk exhibited a paradoxical inhibition profile distinct from pan-caspase and caspase-9 inhibitors. At 30 μM, Z-IETD-fmk achieved 98% inhibition of TRAIL-induced apoptosis, matching Z-VAD-fmk (97–98.2%) and Z-LEHD-fmk (98–87%). However, Z-IETD-fmk only inhibited docetaxel-induced apoptosis by 12.6% in IgR3 cells and 19% in MM200 cells, whereas Z-VAD-fmk inhibited docetaxel-induced apoptosis by 67% and 27%, respectively [1]. This stark divergence demonstrates that Z-IETD-fmk selectively blocks the extrinsic (death receptor) pathway while largely sparing the intrinsic (mitochondrial) pathway, a functional selectivity not observed with pan-caspase inhibitors.
| Evidence Dimension | Percentage inhibition of apoptosis induced by TRAIL (extrinsic) vs docetaxel (intrinsic) |
|---|---|
| Target Compound Data | Z-IETD-fmk (30 μM): TRAIL inhibition 98% (IgR3), 82% (MM200); Docetaxel inhibition 12.6% (IgR3), 19% (MM200) |
| Comparator Or Baseline | Z-VAD-fmk (20 μM): TRAIL inhibition 97% (IgR3), 98.2% (MM200); Docetaxel inhibition 67% (IgR3), 27% (MM200); Z-LEHD-fmk (30 μM): TRAIL inhibition 98% (IgR3), 87% (MM200); Docetaxel inhibition 45% (IgR3), 19.3% (MM200); Z-DEVD-fmk (30 μM): Docetaxel inhibition 37% (IgR3), 25% (MM200) |
| Quantified Difference | Z-IETD-fmk inhibits docetaxel-induced apoptosis by only 12.6–19% versus 67% (Z-VAD-fmk) and 45% (Z-LEHD-fmk) in IgR3 cells, a 5.3-fold and 3.6-fold lower inhibition respectively |
| Conditions | IgR3 and MM200 melanoma cell lines; pretreatment with inhibitors for 1 h; TRAIL (200 ng/mL, 24 h) or docetaxel (20 nM, 48 h); apoptosis measured by propidium iodide flow cytometry; mean ± SE of three independent experiments |
Why This Matters
Procurement of Z-IETD-fmk rather than Z-VAD-fmk is essential for studies requiring dissection of extrinsic versus intrinsic apoptosis pathways, as Z-IETD-fmk provides pathway-specific blockade unavailable with pan-caspase inhibition.
- [1] Gillings AS, et al. Apoptosis and autophagy: BIM as a mediator of tumour cell death in response to oncogene-targeted therapeutics. FEBS J. 2009;276(21):6050-6062. (Data from AACR Table 1). View Source
